Trifluoroacetyl fluoride

Vue d'ensemble

Description

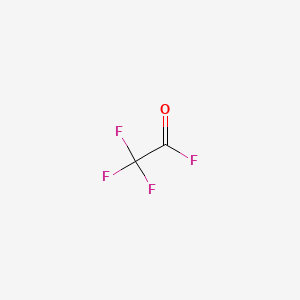

Trifluoroacetyl fluoride is an organic compound with the chemical formula CF₃COF. It is a colorless gas at room temperature and has a pungent odor. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trifluoroacetyl fluoride can be synthesized through several methods:

- Reaction of Trifluoroacetic Anhydride with Anhydrous Hydrogen Fluoride: This method involves the reaction of trifluoroacetic anhydride with anhydrous hydrogen fluoride to produce this compound and trifluoroacetic acid .

(CF3CO)2O+HF→CF3COF+CF3COOH

Reaction of Trifluoroacetic Acid with Vanadium Pentafluoride: Trifluoroacetic acid reacts with vanadium pentafluoride to yield this compound, vanadium oxyfluoride, and hydrogen fluoride .CF3COOH+VF5→VOF3+HF+CF3COF

Gas Phase Reaction: A continuous preparation method involves the gas phase reaction of trifluoroethyl compounds with fluorinating reagents in the presence of a high-activity catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the gas phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride in the presence of a chromium-containing catalyst .

Analyse Des Réactions Chimiques

Types of Reactions: Trifluoroacetyl fluoride undergoes various chemical reactions, including:

- Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides .

CF3COF+R−OH→CF3COOR+HF

CF3COF+R−NH2→CF3CONHR+HF

Addition Reactions: It can add to alkenes and alkynes to form fluorinated compounds.

Decomposition Reactions: Thermal decomposition of this compound can produce carbonyl fluoride and other fluorinated products.

Common Reagents and Conditions:

Fluorinating Agents: Anhydrous hydrogen fluoride is commonly used in the synthesis of this compound.

Catalysts: Chromium-containing catalysts are used in industrial production methods.

Major Products Formed:

Esters and Amides: Formed through substitution reactions with alcohols and amines.

Fluorinated Compounds: Formed through addition reactions with alkenes and alkynes.

Applications De Recherche Scientifique

Trifluoroacetyl fluoride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of trifluoroacetyl fluoride involves its high reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various products . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions.

Comparaison Avec Des Composés Similaires

Trifluoroacetic Acid (CF₃COOH): A related compound with similar reactivity but different physical properties.

Trifluoroacetyl Chloride (CF₃COCl): Another related compound used in similar applications but with different reactivity due to the presence of chlorine.

Uniqueness: Trifluoroacetyl fluoride is unique due to its high reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its ability to form stable fluorinated products distinguishes it from other similar compounds .

Activité Biologique

Trifluoroacetyl fluoride (TFAF), a fluorinated organic compound with the formula , has garnered attention due to its potential biological activity and environmental implications. This article synthesizes available research findings regarding its biological effects, toxicity, and metabolic pathways.

This compound is primarily synthesized through the reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride. This process yields TFAF with a high conversion rate and minimal decomposition of reactants . The compound is known to decompose in the atmosphere, leading to the formation of trifluoroacetic acid (TFA), which is a significant environmental pollutant .

In Vivo Studies

Research indicates that TFAF can influence metabolic processes in mammals. In studies involving rats, administration of TFA at doses of 150 mg/kg/day for 5-6 days resulted in notable changes in liver enzyme activities, including:

- Decreased hepatic glycogen content : 24% reduction.

- Altered enzyme activities :

- Pyruvate kinase decreased by 42%.

- Glycerol 1-phosphate oxidase increased by 125%.

These alterations suggest a significant impact on hepatic metabolism and energy storage . Furthermore, at higher doses (2000 mg/kg), TFAF was associated with decreased levels of hepatic NADPH and reduced glutathione, although these levels normalized after 24 hours .

In Vitro Studies

In vitro studies have demonstrated that TFAF affects protein binding in human serum albumin. At concentrations of 4 mM and 10 mM, it reduced the binding capacity for warfarin and phenytoin, suggesting potential implications for drug metabolism and efficacy . Additionally, cultured Morris rat hepatoma cells exposed to TFAF showed no significant impact on DNA or RNA synthesis at lower concentrations, indicating a selective effect on metabolic pathways rather than direct cytotoxicity .

Environmental Impact

This compound is persistent in the environment, often detected in water bodies and precipitation. Its degradation products, particularly trifluoroacetic acid, are prevalent due to atmospheric reactions involving hydrofluorocarbons (HFOs) . Studies have shown that TFA accumulates significantly in higher plants, particularly conifers, raising concerns about long-term ecological effects .

Case Study 1: Hepatic Effects in Rats

A study administered TFA at varying doses to rats over several days. The findings highlighted significant hepatic changes, including alterations in enzyme activities that could indicate potential hepatotoxicity or metabolic disruption.

| Parameter | Control | TFA (150 mg/kg) | TFA (2000 mg/kg) |

|---|---|---|---|

| Hepatic Glycogen Content | Baseline | -24% | Not assessed |

| Pyruvate Kinase Activity | Baseline | -42% | Not assessed |

| Glycerol 1-Phosphate Oxidase | Baseline | +125% | Not assessed |

| Hepatic NADPH Levels | Baseline | Not assessed | Decreased |

| Reduced Glutathione Levels | Baseline | Not assessed | Decreased |

Case Study 2: Environmental Accumulation

Investigations into TFA levels in precipitation revealed concentrations ranging from 10 to 200 ng/L across various regions in Germany. This accumulation underscores the need for further studies on the ecological impacts of prolonged exposure to this compound in terrestrial and aquatic systems .

Propriétés

IUPAC Name |

2,2,2-trifluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPGADSNJKOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059867 | |

| Record name | Perfluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-34-7 | |

| Record name | Trifluoroacetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroacetyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trifluoroacetyl fluoride?

A1: this compound has a molecular formula of C2F4O and a molecular weight of 118.01 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic vibrational frequencies in its infrared and Raman spectra. These frequencies have been extensively studied both experimentally and theoretically, leading to a thorough understanding of its vibrational modes. [, ]

Q3: What is known about the stability of this compound in different environments?

A3: this compound is known to be susceptible to hydrolysis in the presence of water, leading to the formation of trifluoroacetic acid and hydrogen fluoride. [, ] This reactivity makes its storage and handling under anhydrous conditions crucial.

Q4: Are there any materials that are particularly compatible or incompatible with this compound?

A4: Stainless steel has been shown to be a suitable material for handling this compound, as it does not significantly affect the compound's stability. [] Conversely, the use of certain materials, such as copper, can lead to the formation of copper fluoride, indicating potential incompatibility. []

Q5: Does this compound exhibit any catalytic properties?

A5: While not typically employed as a catalyst itself, this compound plays a significant role in various reactions. For instance, it acts as an intermediate in the low-temperature liquid-phase oxidation of hexafluoropropylene, a reaction crucial for the production of hexafluoropropylene oxide. [, ]

Q6: Can you elaborate on the role of this compound in the formation of hexafluoropropylene oxide?

A6: During the low-temperature liquid-phase oxidation of hexafluoropropylene, this compound is generated as a byproduct alongside the desired hexafluoropropylene oxide. [] This process highlights the intricate reaction pathways involved and the significance of understanding byproduct formation.

Q7: Have computational methods been used to study this compound?

A7: Absolutely! Computational chemistry has played a vital role in elucidating the properties of this compound. Density functional theory (DFT) calculations have been employed to determine its enthalpy of formation and reaction energies, providing valuable insights into its thermochemical behavior. []

Q8: What specific insights have computational studies provided regarding this compound?

A8: Computational studies have provided critical data on the singlet-triplet electronic transitions and photochemical reactivity of this compound. [, ] These findings enhance our understanding of its behavior upon UV irradiation, which is particularly relevant to its atmospheric chemistry.

Q9: What are the environmental implications of this compound release?

A9: this compound is recognized as a potential greenhouse gas. Its presence in the atmosphere, even at low concentrations, could contribute to global warming. [, ] Understanding its sources and atmospheric fate is therefore crucial for assessing its environmental impact.

Q10: How is this compound formed in the atmosphere?

A10: One identified pathway is through the UV photolysis of this compound, a breakdown product of certain halocarbons. [] This photochemical production pathway highlights the interconnected nature of atmospheric chemistry and the potential for long-lived greenhouse gases to be generated from seemingly unrelated sources.

Q11: What analytical methods are commonly used to detect and quantify this compound?

A11: Gas chromatography coupled with various detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is frequently employed for the analysis of this compound in complex mixtures. [, ] These techniques enable its separation and quantification, even at trace levels.

Q12: Are there any viable alternatives or substitutes for this compound in its various applications?

A12: The search for alternatives to this compound is an active area of research, particularly in applications where its environmental impact is a concern. [] Identifying compounds with comparable properties but reduced environmental persistence is crucial for developing sustainable solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.